molecular formula C8H14BrNZn B1609258 5-Cyano-5-methylhexylzinc bromide CAS No. 312693-22-4

5-Cyano-5-methylhexylzinc bromide

Cat. No.: B1609258
CAS No.: 312693-22-4
M. Wt: 269.5 g/mol
InChI Key: MQVDXAJZNDEELG-UHFFFAOYSA-M
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Description

5-Cyano-5-methylhexylzinc bromide is a useful research compound. Its molecular formula is C8H14BrNZn and its molecular weight is 269.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Aerodynamics and Environmental Impact

5-Cyano-5-methylhexylzinc bromide, a variant of methyl bromide, is significant in agricultural applications, particularly as a soil fumigant. Studies like that of Majewski et al. (1995) have explored the aerodynamic measurements of methyl bromide volatilization from tarped and non-tarped fields, shedding light on its environmental impact, particularly its potential role in the depletion of the stratospheric ozone layer (Majewski et al., 1995).

Synthesis and Chemical Transformations

The synthesis of related compounds, such as 5-cyano-L-tryptophan, has been studied, which can offer insights into the synthesis and potential applications of this compound in chemical transformations. Dua and Phillips (1992) explored this aspect in their work on the synthesis of cyano derivatives (Dua & Phillips, 1992).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, compounds like this compound are often examined for their potential biological activities. For instance, Bayrak et al. (2019) synthesized and tested bromophenol derivatives for their inhibition activities against various enzymes, providing a context in which similar compounds could be evaluated (Bayrak et al., 2019).

Alternatives to Methyl Bromide and Environmental Safety

Research by Schneider et al. (2003) on alternatives to methyl bromide for pest and pathogen control highlights the ongoing need to find safer and more sustainable compounds, a category in which this compound might fit (Schneider et al., 2003).

Epigenetic Research

In the field of epigenetics, compounds like this compound can be useful in studying DNA modifications. Tang et al. (2015) delved into the sensitive determination of cytosine modifications in DNA, which could be relevant for understanding how similar compounds interact with genetic material (Tang et al., 2015).

Agricultural Applications

The agricultural applications of methyl bromide, closely related to this compound, have been extensively studied, as seen in the work of Fields and White (2002). They investigated alternatives to methyl bromide for controlling stored-product and quarantine insects, which can provide afoundation for understanding the potential agricultural uses of this compound (Fields & White, 2002).

Genomic DNA Analysis

The role of similar compounds in genomic DNA analysis is exemplified by research on cytosine modifications, such as the study by Lian et al. (2012) on the epigenetic hallmark of melanoma involving 5-hydroxymethylcytosine, a modification of cytosine that could be studied using related chemical compounds (Lian et al., 2012).

Methodological Innovations

Methodological advancements in the synthesis and analysis of chemical compounds, as explored by Katta et al. (2017), are crucial for the development and characterization of chemicals like this compound (Katta et al., 2017).

Properties

IUPAC Name

bromozinc(1+);2,2-dimethylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N.BrH.Zn/c1-4-5-6-8(2,3)7-9;;/h1,4-6H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVDXAJZNDEELG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC[CH2-])C#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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